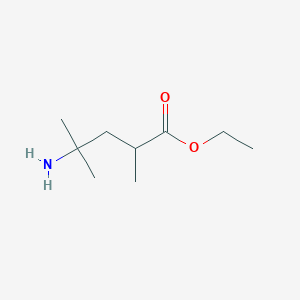

Ethyl 4-amino-2,4-dimethylpentanoate

Description

Ethyl 4-amino-2,4-dimethylpentanoate is a branched-chain amino ester characterized by a pentanoate backbone with amino and dimethyl substituents at the 2- and 4-positions. Amino esters of this type are often intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their reactivity and functional versatility.

Properties

IUPAC Name |

ethyl 4-amino-2,4-dimethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)7(2)6-9(3,4)10/h7H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFREDKJXPOIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2,4-dimethylpentanoate typically involves the esterification of 4-amino-2,4-dimethylpentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-amino-2,4-dimethylpentanoic acid+ethanolacid catalystethyl 4-amino-2,4-dimethylpentanoate+water

Industrial Production Methods

Industrial production of ethyl 4-amino-2,4-dimethylpentanoate may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2,4-dimethylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of ethyl 4-nitro-2,4-dimethylpentanoate.

Reduction: Formation of 4-amino-2,4-dimethylpentanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2,4-dimethylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2,4-dimethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-amino-2,4-dimethylpentanoate with key analogs, focusing on structural variations, physicochemical properties, and synthesis challenges.

Ethyl 4-Amino-2,3-dihydro-3-phenylacetylamino-2-iminothiazole-5-carboxylate Hydrobromide (3d)

- Structure: Incorporates a thiazole ring, phenylacetylamino, and imino groups, differentiating it from the simpler branched-chain structure of the target compound.

- Data :

- Applications : Likely used in heterocyclic drug synthesis due to its thiazole core.

Ethyl 2-(Hydroxymethyl)-4,4-dimethylpentanoate

- Structure: Replaces the amino group with a hydroxymethyl substituent, altering polarity and hydrogen-bonding capacity.

- Data: Molecular Formula: C₁₀H₂₀O₃ (vs. C₉H₁₉NO₂ for the target compound, assuming standard valency). CAS Numbers: 1786215-49-3 (primary), 107749-64-4 (synonym) .

- Properties: The hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions compared to amino analogs.

Ethyl 4-Cyano-2,2-difluoro-5-phenoxypentanoate

- Structure: Features cyano, difluoro, and phenoxy groups, introducing strong electron-withdrawing effects.

- Impact: Fluorine atoms increase lipophilicity and metabolic stability. Cyano group enables nucleophilic reactions (e.g., hydrolysis to carboxylic acids) .

- Applications: Potential use in fluorinated pharmaceuticals or agrochemicals.

Ethyl 4-(Dimethylamino)-2-phenylbutanoate

- Structure: Aromatic phenyl and dimethylamino substituents create a planarized electron-rich system.

- Synthesis: Two documented routes, with reference to 4-dimethylamino-2-phenylbutyronitrile as a precursor .

- Reactivity: The dimethylamino group facilitates protonation at low pH, altering solubility and reactivity compared to primary amino esters.

Ethyl 4-Methylpentanoate

- Structure: Lacks amino and dimethyl groups, representing a simpler ester.

- Safety : Classified as flammable (UN 3272, GHS H226) due to its volatility .

- Applications: Primarily used as a flavoring agent or solvent, contrasting with the functional complexity of amino esters.

Comparative Data Table

Key Findings and Implications

Functional Group Diversity: Amino esters with branched chains (e.g., Ethyl 4-amino-2,4-dimethylpentanoate) exhibit tailored reactivity for drug synthesis, while fluorinated or cyano-substituted analogs (e.g., ) offer enhanced stability and lipophilicity.

Synthetic Challenges : Thiazole-containing derivatives (e.g., ) require multi-step syntheses but achieve high yields (80%), whereas simpler esters (e.g., ) are more accessible but less functionally versatile.

Safety Profiles: Flammability risks in non-amino esters (e.g., ) contrast with the reduced volatility of amino-substituted derivatives, impacting industrial handling requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.